3-methyl-8-(3-methylpiperidin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione 3-methyl-8-(3-methylpiperidin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 685860-43-9
VCID: VC7360350
InChI: InChI=1S/C18H23N7O2S/c1-12-5-3-8-24(11-12)17-21-14-13(15(26)22-18(27)23(14)2)25(17)9-10-28-16-19-6-4-7-20-16/h4,6-7,12H,3,5,8-11H2,1-2H3,(H,22,26,27)
SMILES: CC1CCCN(C1)C2=NC3=C(N2CCSC4=NC=CC=N4)C(=O)NC(=O)N3C
Molecular Formula: C18H23N7O2S
Molecular Weight: 401.49

3-methyl-8-(3-methylpiperidin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione

CAS No.: 685860-43-9

Cat. No.: VC7360350

Molecular Formula: C18H23N7O2S

Molecular Weight: 401.49

* For research use only. Not for human or veterinary use.

3-methyl-8-(3-methylpiperidin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione - 685860-43-9

Specification

CAS No. 685860-43-9
Molecular Formula C18H23N7O2S
Molecular Weight 401.49
IUPAC Name 3-methyl-8-(3-methylpiperidin-1-yl)-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione
Standard InChI InChI=1S/C18H23N7O2S/c1-12-5-3-8-24(11-12)17-21-14-13(15(26)22-18(27)23(14)2)25(17)9-10-28-16-19-6-4-7-20-16/h4,6-7,12H,3,5,8-11H2,1-2H3,(H,22,26,27)
Standard InChI Key GNSGNCIBRWXZKV-UHFFFAOYSA-N
SMILES CC1CCCN(C1)C2=NC3=C(N2CCSC4=NC=CC=N4)C(=O)NC(=O)N3C

Introduction

Table: Key Structural Features

PositionSubstitution Group
3Methyl
72-(Pyrimidin-2-ylthio)ethyl
83-Methylpiperidin-1-yl

These substitutions suggest the compound may exhibit unique biological activities due to the combination of heterocyclic and sulfur-containing groups.

Synthesis Pathways

The synthesis of such compounds typically involves multi-step organic reactions, including:

  • Functionalization of the purine core: Introduction of alkyl or aryl groups at specific positions using alkylation or nucleophilic substitution.

  • Thioether formation: Reaction of a pyrimidine derivative with an alkyl halide to form the pyrimidin-2-ylthio group.

  • Amine substitution: Incorporation of the piperidine moiety via nucleophilic substitution or reductive amination.

Example Reaction Scheme

A possible synthetic route could involve:

  • Starting with a purine dione scaffold.

  • Introducing the methyl group at position 3 via direct alkylation.

  • Adding the thioether side chain through reaction with a pyrimidine-thiol derivative.

  • Completing the synthesis by attaching the piperidine group via amination.

Potential Applications

Compounds with similar structures often exhibit biological activities, including:

  • Enzyme Inhibition:

    • Purine derivatives are known to act as inhibitors for enzymes like phosphodiesterases (PDEs) and kinases due to their structural similarity to natural nucleotides.

    • The sulfur-containing pyrimidine side chain may enhance binding affinity to certain enzyme targets.

  • Antiviral Activity:

    • Purines substituted with sulfur or nitrogen groups have been studied for their ability to disrupt viral replication machinery, particularly RNA-dependent RNA polymerases.

  • Anti-inflammatory and Antitumor Properties:

    • The presence of heterocyclic amines (e.g., piperidine) can improve bioavailability and target specificity in anti-inflammatory or anticancer agents.

Table: Comparison with Related Compounds

Compound NameStructural SimilarityReported Activity
N4-substituted pyrrolo[2,3-d]pyrimidines Heterocyclic substitutionsVEGFR inhibition, anti-tumor effects
Pyrazolo[1,5-a]pyrimidines Nitrogen-rich heterocyclesAnti-mycobacterial and ATP synthase inhibition
Pyrido[2,3-d]pyrimidinones Purine-like structuresCyclin-dependent kinase inhibition

Analytical Characterization

To confirm its structure and purity, the following analytical techniques are typically employed:

  • NMR Spectroscopy: To identify specific hydrogen and carbon environments within the molecule.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: To detect functional groups like thioethers and amines.

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